

# Assessing Mitochondrial Potential in Primary Cells using TMRE: Application Notes and Protocols

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## Compound of Interest

Compound Name: TMRE

Cat. No.: B219965

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## Introduction

Mitochondria are central to cellular energy production and are key regulators of cell death pathways. The mitochondrial membrane potential ( $\Delta\Psi_m$ ) is a critical indicator of mitochondrial health and function. A loss of  $\Delta\Psi_m$  is an early hallmark of apoptosis and a sign of mitochondrial dysfunction.[1][2] Tetramethylrhodamine, ethyl ester (**TMRE**) is a cell-permeable, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[3][4] In healthy cells, the negatively charged interior of the mitochondria (approximately -180 mV) drives the accumulation of the positively charged **TMRE** dye.[1][2][5] Consequently, the fluorescence intensity of **TMRE** is proportional to the mitochondrial membrane potential.[5] Depolarized or inactive mitochondria fail to sequester **TMRE**, resulting in a decrease in fluorescence signal.[3] This application note provides a detailed protocol for using **TMRE** to assess mitochondrial potential in primary cells by fluorescence microscopy, flow cytometry, and microplate reader analysis.

## Principle of TMRE Assay

The **TMRE** assay relies on the Nernst equation, which describes the distribution of an ion across a permeable membrane at equilibrium.[5] As a lipophilic cation, **TMRE** passively crosses the plasma membrane and accumulates in the mitochondrial matrix, driven by the

large negative potential across the inner mitochondrial membrane. This accumulation leads to a concentrated fluorescence signal within healthy mitochondria. When the mitochondrial membrane potential collapses, as in the case of apoptosis or mitochondrial dysfunction, **TMRE** is no longer retained in the mitochondria and disperses throughout the cell, leading to a significant decrease in mitochondrial fluorescence.[3]

A common positive control for this assay is the use of a mitochondrial uncoupling agent such as Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP).[3] FCCP is a protonophore that disrupts the proton gradient across the inner mitochondrial membrane, leading to a rapid dissipation of the  $\Delta\Psi_m$  and, consequently, a loss of **TMRE** accumulation.[3]

## Data Presentation

**Table 1: Recommended Reagent Concentrations and Incubation Times**

Parameter	Microplate Reader	Flow Cytometry	Fluorescence Microscopy
TMRE Working Concentration	200 - 1000 nM[3][6]	50 - 400 nM[3][6]	50 - 200 nM[3][6]
Incubation Time	15 - 30 minutes[6][7]	15 - 30 minutes[7][8]	15 - 30 minutes[3][6]
FCCP (Positive Control) Concentration	10 - 20 $\mu$ M[3][9]	20 - 40 $\mu$ M[7][8]	10 - 20 $\mu$ M[7][9]
FCCP Incubation Time	10 - 30 minutes[3][9]	10 - 20 minutes[7]	10 - 20 minutes[7]

Note: The optimal concentrations and incubation times may vary depending on the primary cell type and experimental conditions. It is highly recommended to perform a titration of **TMRE** and FCCP to determine the optimal concentrations for your specific cells.

## Experimental Protocols

Important Considerations Before Starting:

- Live Cells Only: **TMRE** is a live-cell stain and is not suitable for fixed cells.[3]
- Light Sensitivity: **TMRE** is light-sensitive. All steps involving **TMRE** should be performed in the dark to avoid photobleaching.[6]
- Temperature: Maintain cells at 37°C during the experiment, as mitochondrial function is temperature-dependent.[10]
- Controls: Always include the following controls:
  - Unstained cells: To determine background fluorescence.
  - Vehicle-treated cells: To establish the baseline mitochondrial membrane potential.
  - FCCP-treated cells: As a positive control for mitochondrial depolarization.[3]

## Materials

- Primary cells of interest
- Complete cell culture medium
- **TMRE** stock solution (e.g., 1 mM in DMSO)
- FCCP stock solution (e.g., 10 mM in DMSO)
- Phosphate-Buffered Saline (PBS) or other suitable assay buffer
- Black, clear-bottom 96-well plates (for microplate reader and microscopy)
- Polypropylene tubes (for flow cytometry, as **TMRE** can adhere to polystyrene)[8]

## Protocol 1: Fluorescence Microscopy

- Cell Seeding: Seed primary cells onto a glass-bottom dish or a black, clear-bottom 96-well plate at a density that allows for individual cell visualization. Allow cells to adhere and recover overnight.

- **Experimental Treatment:** Treat cells with the compound of interest for the desired duration. For the positive control, add FCCP to a final concentration of 10-20  $\mu$ M and incubate for 10-20 minutes at 37°C.[7]
- **TMRE Staining:** Prepare a working solution of **TMRE** in pre-warmed complete culture medium (final concentration 50-200 nM).[3] Remove the existing medium from the cells and add the **TMRE**-containing medium.
- **Incubation:** Incubate the cells for 15-30 minutes at 37°C, protected from light.[3]
- **Washing:** Gently aspirate the **TMRE**-containing medium and wash the cells twice with pre-warmed PBS or assay buffer.[9]
- **Imaging:** Add fresh, pre-warmed PBS or phenol red-free medium to the cells. Immediately image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (Excitation/Emission  $\approx$  549/575 nm).[3] Healthy cells will exhibit bright red fluorescent mitochondria, while apoptotic or depolarized cells will show diffuse and dim fluorescence.

## Protocol 2: Flow Cytometry

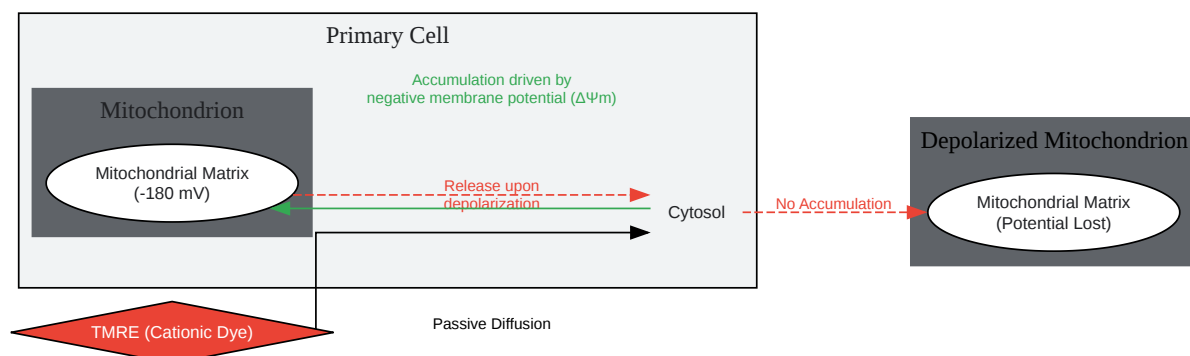
- **Cell Preparation:** Harvest primary cells (both adherent and suspension) and adjust the cell density to approximately  $1 \times 10^6$  cells/mL in pre-warmed complete culture medium.[8]
- **Experimental Treatment:** Treat cells with the compound of interest in polypropylene tubes. For the positive control, add FCCP to a final concentration of 20-40  $\mu$ M and incubate for 10-20 minutes at 37°C.[7]
- **TMRE Staining:** Add **TMRE** stock solution directly to the cell suspension to a final concentration of 50-400 nM.[3]
- **Incubation:** Incubate the cells for 15-30 minutes at 37°C, protected from light.[8]
- **Washing:** Centrifuge the cells at 300 x g for 5 minutes.[11] Discard the supernatant and wash the cell pellet twice with pre-warmed PBS or an appropriate stain buffer.[8]
- **Resuspension:** Resuspend the final cell pellet in 300-500  $\mu$ L of PBS or stain buffer.

- **Data Acquisition:** Analyze the cells immediately on a flow cytometer. **TMRE** fluorescence is typically detected in the PE or equivalent channel (e.g., FL2). A decrease in fluorescence intensity indicates mitochondrial depolarization.

## Protocol 3: Microplate Reader

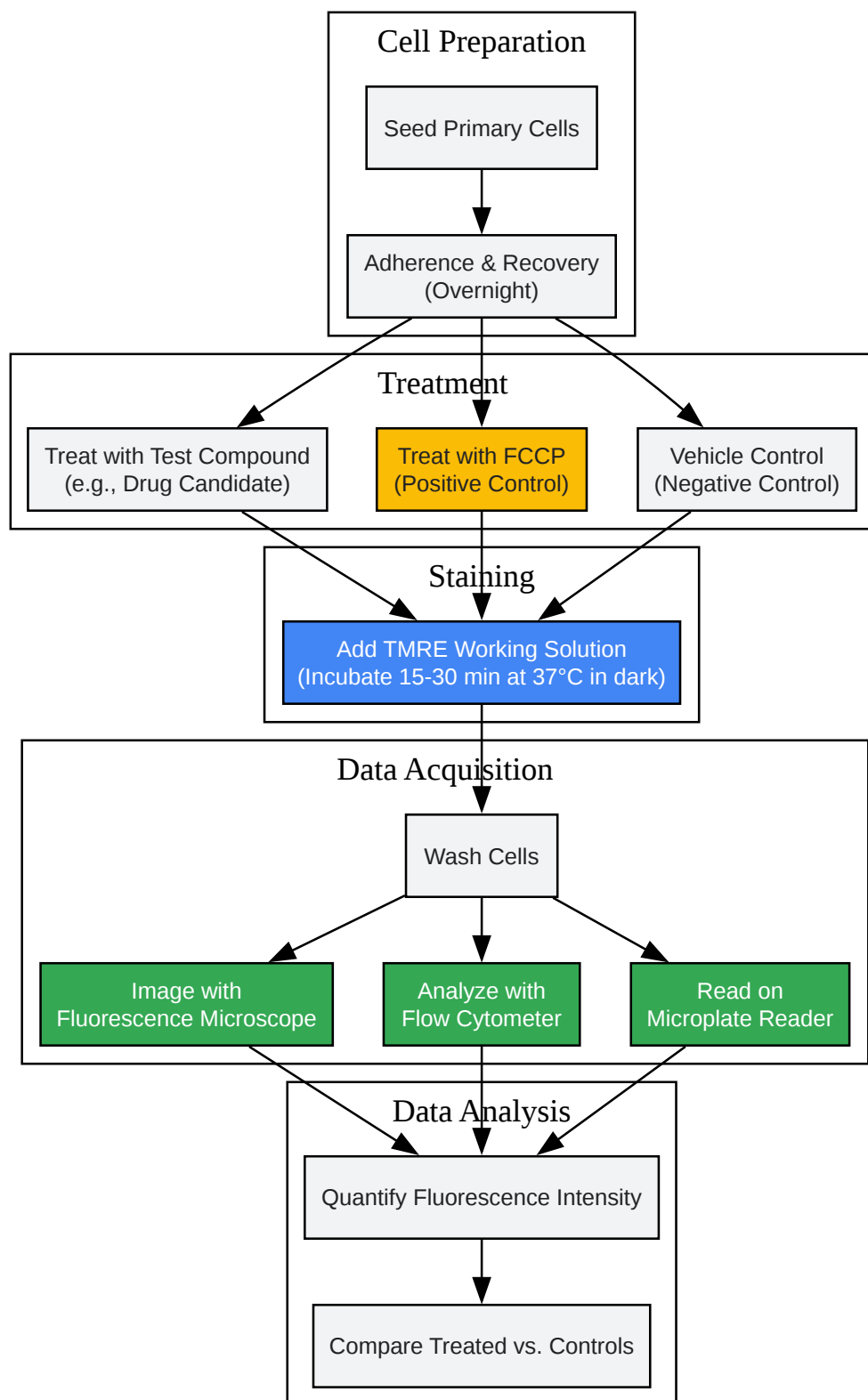
- **Cell Seeding:** Seed primary cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer at the time of the assay. Allow cells to adhere and recover overnight.
- **Experimental Treatment:** Treat cells with the compound of interest. For the positive control, add FCCP to a final concentration of 10-20  $\mu$ M and incubate for 10-30 minutes at 37°C.[3][9]
- **TMRE Staining:** Prepare a 2X working solution of **TMRE** in pre-warmed complete culture medium. Add an equal volume of the 2X **TMRE** solution to each well to achieve a final concentration of 200-1000 nM.[3]
- **Incubation:** Incubate the plate for 15-30 minutes at 37°C, protected from light.[7]
- **Washing:** Gently aspirate the medium and wash the cells twice with 100  $\mu$ L of pre-warmed PBS or assay buffer per well.[9]
- **Fluorescence Measurement:** Add 100  $\mu$ L of PBS or assay buffer to each well. Read the fluorescence intensity using a microplate reader with excitation at ~549 nm and emission at ~575 nm.[3] A decrease in relative fluorescence units (RFU) indicates a loss of mitochondrial membrane potential.

## Visualization of Signaling Pathways and Workflows



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Caption: Principle of **TMRE** accumulation in mitochondria.



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Caption: General experimental workflow for the **TMRE** assay.

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